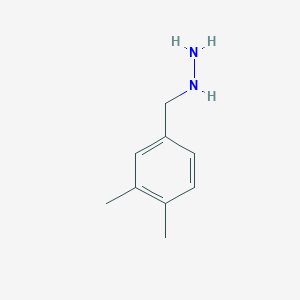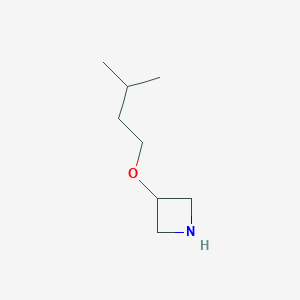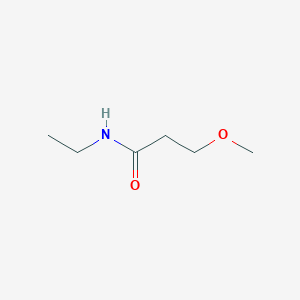
7H-Purin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7H-Purin-7-amine can be synthesized through various methods. One common approach involves the methylation of adenine. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Purin-7-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like ammonia and various amines are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution can produce a range of substituted purines .
Aplicaciones Científicas De Investigación
7H-Purin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in DNA and RNA structures, as well as its potential effects on genetic processes.
Mecanismo De Acción
The mechanism of action of 7H-Purin-7-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially affecting their structure and function. This incorporation can lead to mutations or other genetic changes, which are of particular interest in cancer research . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Adenine: The parent compound of 7H-Purin-7-amine, adenine is a fundamental component of DNA and RNA.
Guanine: Another purine nucleobase, guanine shares structural similarities with this compound but has different functional properties.
Hypoxanthine: A naturally occurring purine derivative, hypoxanthine is involved in various metabolic processes.
Uniqueness: this compound is unique due to its methylation at the 7th position, which imparts distinct chemical and biological properties. This methylation can influence the compound’s reactivity and its interactions with nucleic acids, making it a valuable tool in genetic and biochemical research .
Propiedades
Número CAS |
58200-40-1 |
|---|---|
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
purin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-10-3-9-5-4(10)1-7-2-8-5/h1-3H,6H2 |
Clave InChI |
SUGQPUDMEGECTB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)N=CN2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)
![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)


![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)


![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)






